N-(2-Fluorobenzoyl)morpholine
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Overview
Description
N-(2-Fluorobenzoyl)morpholine is an organic compound with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . It is a derivative of morpholine, where the morpholine ring is bonded to a 2-fluorobenzoyl group. This compound is primarily used in biochemical research and as a building block in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Fluorobenzoyl)morpholine can be synthesized through the reaction of 2-fluorobenzoyl chloride with morpholine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorobenzoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzoyl ring can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-fluorobenzoic acid and morpholine.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed:
Nucleophilic substitution: Depending on the nucleophile used, various substituted benzoyl morpholine derivatives can be formed.
Hydrolysis: The major products are 2-fluorobenzoic acid and morpholine.
Scientific Research Applications
N-(2-Fluorobenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzoyl)morpholine involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For instance, it may inhibit kinases involved in cell cycle regulation and cytokinesis .
Comparison with Similar Compounds
- N-(4-Fluorobenzoyl)morpholine
- N-(3-Fluorobenzoyl)morpholine
- N-(2-Chlorobenzoyl)morpholine
Comparison: N-(2-Fluorobenzoyl)morpholine is unique due to the position of the fluorine atom on the benzoyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as N-(4-Fluorobenzoyl)morpholine and N-(3-Fluorobenzoyl)morpholine, the 2-fluoro derivative exhibits different steric and electronic properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(2-fluorophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNOKLCLGRXCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336284 |
Source
|
Record name | N-(2-Fluorobenzoyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1978-64-9 |
Source
|
Record name | N-(2-Fluorobenzoyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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